molecular formula C21H22N8O3 B11110499 4-[(2Z)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11110499
M. Wt: 434.5 g/mol
InChI Key: KYQXQUXEEBMJIM-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines several functional groups, including a benzaldehyde, morpholine, nitroaniline, and triazine

Preparation Methods

The synthesis of 2-METHYLBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. The starting materials include 2-methylbenzaldehyde, morpholine, 4-nitroaniline, and 1,3,5-triazine derivatives. The synthetic route generally involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 2-methylbenzaldehyde with hydrazine to form the corresponding hydrazone.

    Substitution reaction: The hydrazone is then reacted with 4-nitroaniline and a triazine derivative under specific conditions to form the final compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-METHYLBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHYLBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHYLBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar compounds to 2-METHYLBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE include:

    2-Methylbenzaldehyde: A simpler compound with similar structural features but lacking the triazine and morpholine groups.

    4-Morpholinobenzaldehyde: Contains the morpholine and benzaldehyde groups but lacks the nitroaniline and triazine components.

    1,3,5-Triazine derivatives: Various triazine compounds with different substituents that can exhibit similar chemical reactivity.

The uniqueness of 2-METHYLBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H22N8O3

Molecular Weight

434.5 g/mol

IUPAC Name

2-N-[(Z)-(2-methylphenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O3/c1-15-4-2-3-5-16(15)14-22-27-20-24-19(23-17-6-8-18(9-7-17)29(30)31)25-21(26-20)28-10-12-32-13-11-28/h2-9,14H,10-13H2,1H3,(H2,23,24,25,26,27)/b22-14-

InChI Key

KYQXQUXEEBMJIM-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.